molecular formula C9H16ClNO2 B1397376 4-Piperidinyl cyclopropanecarboxylate hydrochloride CAS No. 1219968-03-2

4-Piperidinyl cyclopropanecarboxylate hydrochloride

Cat. No.: B1397376
CAS No.: 1219968-03-2
M. Wt: 205.68 g/mol
InChI Key: RDCPUFHRFLMHDJ-UHFFFAOYSA-N
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Description

4-Piperidinyl cyclopropanecarboxylate hydrochloride, also known as PCC, is a crystalline salt of a tertiary amine and a carboxylic acid. It has a molecular weight of 205.68 g/mol and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C9H16ClNO2 . The InChI code is 1S/C9H15NO2.ClH/c11-9(7-1-2-7)12-8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

1. Synthesis and Bioactivity in Agricultural Chemistry

Cyclopropanecarboxylic acid derivatives, including compounds related to 4-piperidinyl cyclopropanecarboxylate hydrochloride, have shown significant biological activity. For instance, some derivatives exhibit excellent herbicidal and fungicidal activities, highlighting their potential in agricultural chemistry (Tian, Song, Wang, & Liu, 2009).

2. Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds similar to this compound have been characterized through methods like X-ray diffraction. Such studies provide valuable insights into the chemical and physical properties of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

3. Pharmaceutical Applications

Related compounds have been explored in pharmaceutical research. For example, certain derivatives have been identified as potential selective estrogen receptor modulators, indicating possible therapeutic uses in hormone-related conditions (Palkowitz et al., 1997).

4. Exploration of Antimicrobial Activity

Some derivatives of this compound have been studied for their antimicrobial properties. This research is vital in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Issayeva et al., 2019).

5. Development of Cytotoxic and Anticancer Agents

Certain this compound derivatives have been synthesized and found to display significant cytotoxicity towards various cancer cells. This suggests their potential role as novel anticancer agents (Dimmock et al., 1998).

6. Contribution to Organic Synthesis

This compound and its derivatives play a role in organic synthesis, serving as precursors or intermediates in the synthesis of more complex molecules. This aspect is crucial for developing new synthetic routes and compounds (Zhang, 2010).

7. Potential Antipsychotic Molecules

The incorporation of 4-piperidinyl groups into certain structures, like pyrazoles and isoxazoles, has led to the synthesis of compounds with potential antipsychotic properties. Such research contributes to the discovery of new treatments for psychiatric disorders (Pinna et al., 2013).

8. Antibacterial Agent Research

Derivatives of this compound have been synthesized and evaluated as potential antibacterial agents, contributing to the ongoing search for new antimicrobial compounds (Miyamoto et al., 1987).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Properties

IUPAC Name

piperidin-4-yl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(7-1-2-7)12-8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCPUFHRFLMHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219968-03-2
Record name Cyclopropanecarboxylic acid, 4-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219968-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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